molecular formula C16H12N4O5 B12025027 2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Cat. No.: B12025027
M. Wt: 340.29 g/mol
InChI Key: SXRLXEONSCZADL-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of both nitrophenyl and benzotriazole moieties in the molecule suggests potential utility in photostabilization, corrosion inhibition, and as intermediates in organic synthesis.

Properties

Molecular Formula

C16H12N4O5

Molecular Weight

340.29 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C16H12N4O5/c21-15(11-5-7-12(8-6-11)20(23)24)10-25-16(22)9-19-14-4-2-1-3-13(14)17-18-19/h1-8H,9-10H2

InChI Key

SXRLXEONSCZADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE typically involves the following steps:

    Formation of the Benzotriazole Moiety: Benzotriazole is synthesized from o-phenylenediamine and sodium nitrite in acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring via nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Esterification: The final step involves the esterification of the nitrophenyl and benzotriazole moieties using appropriate reagents such as acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzotriazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Photostabilizers: Used in polymers to prevent degradation from UV light.

    Corrosion Inhibitors: Protect metals from corrosion in harsh environments.

Biology

    Enzyme Inhibitors: Potential use in inhibiting specific enzymes in biochemical pathways.

    Drug Development: Investigated for potential therapeutic properties.

Medicine

    Antimicrobial Agents: Studied for their ability to inhibit the growth of bacteria and fungi.

    Cancer Research: Potential use in targeting cancer cells.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazole moiety can interact with metal ions or other nucleophiles, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazole
  • 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate

Uniqueness

The unique combination of the nitrophenyl and benzotriazole moieties in 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

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